Cas no 1098973-07-9 ([1-(1H-imidazol-5-yl)cyclopropyl]methanamine)
![[1-(1H-imidazol-5-yl)cyclopropyl]methanamine structure](https://ja.kuujia.com/scimg/cas/1098973-07-9x500.png)
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine 化学的及び物理的性質
名前と識別子
-
- 1-(1H-imidazol-5-yl)-Cyclopropanemethanamine
- [1-(1H-imidazol-5-yl)cyclopropyl]methanamine
- EN300-1865573
- 1098973-07-9
- SCHEMBL14415988
- (1-(1H-Imidazol-5-yl)cyclopropyl)methanamine
-
- インチ: InChI=1S/C7H11N3/c8-4-7(1-2-7)6-3-9-5-10-6/h3,5H,1-2,4,8H2,(H,9,10)
- InChIKey: VIZOMLFVORAVNI-UHFFFAOYSA-N
- ほほえんだ: C1CC1(CN)C2=CN=CN2
計算された属性
- せいみつぶんしりょう: 137.095297364g/mol
- どういたいしつりょう: 137.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 54.7Ų
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90685-500MG |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 95% | 500MG |
¥ 3,993.00 | 2023-03-30 | |
Chemenu | CM485784-1g |
(1-(1H-Imidazol-5-yl)cyclopropyl)methanamine |
1098973-07-9 | 98% | 1g |
$927 | 2023-01-04 | |
Enamine | EN300-1865573-0.1g |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1865573-0.05g |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1865573-5g |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 5g |
$3728.0 | 2023-09-18 | ||
Enamine | EN300-1865573-1g |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 1g |
$1286.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540565-1g |
(1-(1H-imidazol-5-yl)cyclopropyl)methanamine |
1098973-07-9 | 98% | 1g |
¥11972.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540565-5g |
(1-(1H-imidazol-5-yl)cyclopropyl)methanamine |
1098973-07-9 | 98% | 5g |
¥40964.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90685-1G |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 95% | 1g |
¥ 5,986.00 | 2023-03-30 | |
Enamine | EN300-1865573-10.0g |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine |
1098973-07-9 | 10g |
$7497.0 | 2023-06-02 |
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
[1-(1H-imidazol-5-yl)cyclopropyl]methanamineに関する追加情報
[1-(1H-imidazol-5-yl)cyclopropyl]methanamine: A Comprehensive Overview
The compound [1-(1H-imidazol-5-yl)cyclopropyl]methanamine, identified by the CAS number 1098973-07-9, is a unique organic compound with a distinctive structure that combines a cyclopropane ring and an imidazole moiety. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and material science. Recent studies have highlighted its role in the development of novel bioactive molecules, making it a subject of interest for researchers worldwide.
The structure of [1-(1H-imidazol-5-yl)cyclopropyl]methanamine consists of a cyclopropane ring substituted with an imidazole group at the 5-position and an aminoethyl group at the 1-position. This arrangement creates a rigid yet versatile framework that can participate in various chemical reactions, including hydrogen bonding and π-interactions. The imidazole moiety, known for its aromaticity and ability to act as both a proton donor and acceptor, plays a crucial role in determining the compound's reactivity and biological activity.
Recent research has focused on the synthesis and characterization of [1-(1H-imidazol-5-yl)cyclopropyl]methanamine, with particular emphasis on its potential as a building block for more complex molecules. Scientists have explored its reactivity under different conditions, revealing its ability to undergo nucleophilic substitution, addition, and cyclization reactions. These findings have expanded its utility in organic synthesis, particularly in the construction of bioactive compounds with potential therapeutic applications.
In terms of biological activity, [1-(1H-imidazol-5-yl)cyclopropyl]methanamine has shown promise as a lead compound in drug discovery efforts. Studies have demonstrated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression, suggesting its role in the development of anticancer agents.
The synthesis of [1-(1H-imidazol-5-yl)cyclopropyl]methanamine involves a multi-step process that typically begins with the preparation of the imidazole ring followed by its substitution with the cyclopropane group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements have made the compound more accessible for large-scale applications in both academic and industrial settings.
From an environmental perspective, [1-(1H-imidazol-5-yl)cyclopropyl]methanamine exhibits favorable properties that align with green chemistry principles. Its synthesis often employs mild reaction conditions and recyclable catalysts, minimizing waste generation and energy consumption. Additionally, the compound's stability under physiological conditions makes it suitable for use in biotechnological applications without posing significant environmental risks.
In conclusion, [1-(1H-imidazol-5-yl)cyclopropyl]methanamine is a versatile compound with a rich structural diversity that offers numerous opportunities for innovation across multiple disciplines. Its unique properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemical research.
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